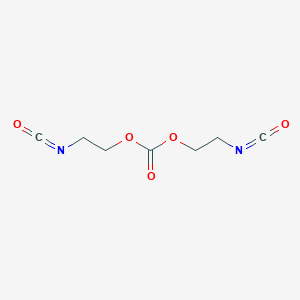
bis(2-isocyanatoethyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
bis(2-isocyanatoethyl) carbonate is a chemical compound with the molecular formula C_7H_10N_2O_5 It is an ester derivative of ethanol and isocyanate, characterized by the presence of carbonate groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-isocyanato-, carbonate (2:1) (ester) typically involves the reaction of ethanol with phosgene to form ethyl chloroformate, which is then reacted with an isocyanate compound. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of ethanol, 2-isocyanato-, carbonate (2:1) (ester) may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and solvents can also play a crucial role in the industrial synthesis of this compound.
化学反应分析
Types of Reactions: bis(2-isocyanatoethyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form ethanol and carbon dioxide.
Aminolysis: Reaction with amines to form urea derivatives.
Alcoholysis: Reaction with alcohols to form carbonate esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Aminolysis: Requires amines and may be catalyzed by acids or bases.
Alcoholysis: Involves alcohols and may require a catalyst such as an acid or base.
Major Products Formed:
Hydrolysis: Ethanol and carbon dioxide.
Aminolysis: Urea derivatives.
Alcoholysis: Carbonate esters.
科学研究应用
bis(2-isocyanatoethyl) carbonate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Materials Science: Utilized in the production of polymers and other advanced materials.
Industrial Chemistry: Employed in the manufacture of coatings, adhesives, and sealants.
作用机制
The mechanism of action of ethanol, 2-isocyanato-, carbonate (2:1) (ester) involves its reactivity with nucleophiles such as water, amines, and alcohols. The isocyanate group is highly reactive and can form stable bonds with these nucleophiles, leading to the formation of various derivatives. The carbonate group can also participate in reactions, contributing to the compound’s versatility in chemical synthesis.
相似化合物的比较
Ethanol, 2-methoxy-, carbonate (21): Similar structure but with a methoxy group instead of an isocyanate group.
Bis(2-isocyanatoethyl) carbonate: Another isocyanate-containing carbonate compound.
Uniqueness: this compound is unique due to its combination of isocyanate and carbonate functional groups, which provide a wide range of reactivity and applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
13025-29-1 |
|---|---|
分子式 |
C7H8N2O5 |
分子量 |
200.15 g/mol |
IUPAC 名称 |
bis(2-isocyanatoethyl) carbonate |
InChI |
InChI=1S/C7H8N2O5/c10-5-8-1-3-13-7(12)14-4-2-9-6-11/h1-4H2 |
InChI 键 |
DZYFUUQMKQBVBY-UHFFFAOYSA-N |
SMILES |
C(COC(=O)OCCN=C=O)N=C=O |
规范 SMILES |
C(COC(=O)OCCN=C=O)N=C=O |
Key on ui other cas no. |
13025-29-1 |
Pictograms |
Irritant |
同义词 |
Bis(2-isocyanatoethyl) carbonate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















